molecular formula C11H16N2O2S B12074024 4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide

4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide

Cat. No.: B12074024
M. Wt: 240.32 g/mol
InChI Key: YKCRGFCLNKEFNJ-UHFFFAOYSA-N
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Description

4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of benzenesulfonyl chloride with cyclobutylmethylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid produced . The reaction is usually carried out at room temperature and yields the desired sulfonamide in good purity.

Industrial Production Methods

Industrial production of sulfonamides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonyl chlorides, while reduction of nitro groups results in amines.

Scientific Research Applications

4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide is unique due to its cyclobutylmethyl group, which can impart different steric and electronic properties compared to other sulfonamides

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

4-amino-N-(cyclobutylmethyl)benzenesulfonamide

InChI

InChI=1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-9-2-1-3-9/h4-7,9,13H,1-3,8,12H2

InChI Key

YKCRGFCLNKEFNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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